molecular formula C18H15Cl3N6O4 B1247249 2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine

2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine

Cat. No. B1247249
M. Wt: 485.7 g/mol
InChI Key: ILVKQWNIKHIELN-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[[2-(3-chloro-1,3-dinitroprop-2-enylidene)-3-[(6-chloro-3-pyridinyl)methyl]-1-imidazolidinyl]methyl]pyridine is a member of pyridines and an organohalogen compound.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • Synthesis and Characterization : The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine was synthesized using a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction. This reaction yielded the target compound successfully and it was characterized using techniques like NMR, MS, HPLC, GC-MS, and elemental analysis (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).

Biological Applications

  • Use in Fluorescent Probes : A derivative of the compound, 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one, was found to be an efficient fluorescent probe for mercury ion detection in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

  • Metabolic Product of Imidacloprid : The title compound is a natural metabolic product of imidacloprid, a widely used insecticide. It was obtained through the reduction of imidacloprid using iron in hydrochloric acid, and its crystal structure revealed significant interactions involving the chloride anion (Kant et al., 2011).

Insecticidal Activity

  • Insecticidal Properties : A study on dihydropiperazine neonicotinoid compounds, including 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide, showed that these compounds can be effective as bioisosteric replacements for imidazolidine in neonicotinoid compounds, which are used as insecticides (Samaritoni et al., 2003).

Other Relevant Studies

  • Cardiotonic Activity : The derivative 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2- oxo-3-pyridinecarbonitrile was found to be a potent inhibitor of phosphodiesterase III and an effective cardiotonic agent (Yamanaka et al., 1991).

  • Synthesis of Novel Derivatives : The study involving the synthesis of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs provided insight into the molecular structure of these derivatives, which were compared to density-functional-theory (DFT) calculations (Shen et al., 2012).

properties

Product Name

2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine

Molecular Formula

C18H15Cl3N6O4

Molecular Weight

485.7 g/mol

IUPAC Name

2-chloro-5-[[2-[(Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl]methyl]pyridine

InChI

InChI=1S/C18H15Cl3N6O4/c19-15-3-1-12(8-22-15)10-24-5-6-25(11-13-2-4-16(20)23-9-13)18(24)14(26(28)29)7-17(21)27(30)31/h1-4,7-9H,5-6,10-11H2/b17-7+

InChI Key

ILVKQWNIKHIELN-REZTVBANSA-N

Isomeric SMILES

C1CN(C(=C(/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl

Canonical SMILES

C1CN(C(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine
Reactant of Route 2
2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine
Reactant of Route 3
2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine
Reactant of Route 5
2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine
Reactant of Route 6
2-chloro-5-({(2E)-2-[(2Z)-3-chloro-1,3-dinitroprop-2-enylidene]-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-1-yl}methyl)pyridine

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